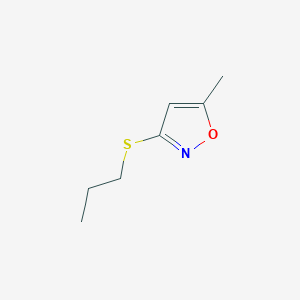

5-Methyl-3-(propylthio)isoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11NOS |

|---|---|

Molecular Weight |

157.24 g/mol |

IUPAC Name |

5-methyl-3-propylsulfanyl-1,2-oxazole |

InChI |

InChI=1S/C7H11NOS/c1-3-4-10-7-5-6(2)9-8-7/h5H,3-4H2,1-2H3 |

InChI Key |

GINRMMQYDCTTJR-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=NOC(=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 3 Propylthio Isoxazole and Its Derivatives

General Strategies for Isoxazole (B147169) Core Formation

The formation of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, can be achieved through several reliable synthetic routes. These methods often involve the reaction of a three-carbon component with a hydroxylamine (B1172632) derivative.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

One of the most powerful and widely employed methods for constructing five-membered heterocyclic rings, including isoxazoles, is the 1,3-dipolar cycloaddition reaction. nsc.ruresearchgate.net This reaction typically involves the [3+2] cycloaddition of a nitrile oxide with an alkyne or an alkene. researchgate.netnih.gov

Nitrile oxides, which are unstable and usually generated in situ from the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl halides, act as the 1,3-dipole. nih.govbeilstein-journals.org The other component, the dipolarophile, is an alkyne, which leads to the formation of an isoxazole ring. nih.gov The regioselectivity of this reaction, determining the substitution pattern on the resulting isoxazole, is a critical aspect. For instance, the reaction of a terminal alkyne with a nitrile oxide can potentially yield two different regioisomers. However, copper(I)-catalyzed cycloadditions have been shown to proceed with high regioselectivity, favoring the formation of 3,5-disubstituted isoxazoles. organic-chemistry.orgnih.gov

The general mechanism of the 1,3-dipolar cycloaddition can proceed through either a concerted pericyclic pathway or a stepwise mechanism involving a diradical intermediate. nih.gov The choice of reactants and reaction conditions can influence the regiochemical outcome. For example, the reaction between vinylphosphonates bearing a leaving group and halogenoximes can be controlled to produce either 3,5- or 3,4-disubstituted isoxazoles. rsc.org

| Reactants | Conditions | Product | Reference |

| Nitrile Oxides and Terminal Alkynes | Copper(I) catalysis | 3,5-Disubstituted Isoxazoles | organic-chemistry.orgnih.gov |

| Halogenoximes and Vinylphosphonates | Varies | 3,5- or 3,4-Disubstituted Isoxazoles | rsc.org |

| Aldoximes and Alkynes | Oxone in aqueous medium | 3,5-Disubstituted Isoxazoles | nih.gov |

Cyclization Reactions Involving Hydroxylamine Precursors

Another fundamental approach to isoxazole synthesis involves the condensation and subsequent cyclization of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine or its derivatives. youtube.comyoutube.com This method is particularly versatile for accessing a wide range of substituted isoxazoles.

The reaction typically begins with the nucleophilic attack of the amino group of hydroxylamine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form an oxime intermediate. youtube.com This is followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the second carbonyl group, and subsequent dehydration leads to the formation of the aromatic isoxazole ring. youtube.com

The regioselectivity of this cyclization can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions, particularly the pH. For example, the reaction of unsymmetrical β-keto esters with hydroxylamine can lead to two possible isoxazolone products, and the outcome can be controlled by adjusting the pH during the work-up.

A notable example is the synthesis of 5-methyl-isoxazole-3-carboxamide, where dimethyl oxalate (B1200264) and acetone (B3395972) undergo a Claisen condensation, and the resulting intermediate is reacted with hydroxylammonium salt without separation to form the isoxazole ring. google.com Similarly, 3-amino-5-methyl isoxazole can be prepared from ethyl acetate (B1210297) and acetonitrile (B52724), which first form acetyl acetonitrile, followed by reaction with p-toluenesulfonyl hydrazide and subsequent ring closure with hydroxylamine. google.com

| Starting Materials | Intermediate | Final Product | Reference |

| 1,3-Dicarbonyl compound, Hydroxylamine | Oxime | Isoxazole | youtube.com |

| Dimethyl oxalate, Acetone, Hydroxylammonium salt | Methyl acetylacetonate | 5-Methyl-isoxazole-3-carboxamide | google.com |

| Ethyl acetate, Acetonitrile, Hydroxylamine | Acetyl acetonitrile | 3-Amino-5-methyl isoxazole | google.com |

Alternative and Green Chemistry Approaches in Isoxazole Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to the exploration of alternative and green chemistry approaches for isoxazole synthesis, focusing on milder reaction conditions, the use of non-toxic solvents and catalysts, and improved energy efficiency. nih.govnih.goveurekaselect.com

Microwave irradiation has emerged as a powerful tool in this regard, often leading to shorter reaction times, higher yields, and increased selectivity compared to conventional heating methods. nih.goveurekaselect.com For instance, the synthesis of isoxazole derivatives from chalcones can be efficiently carried out under microwave irradiation. nih.goveurekaselect.com

Ultrasound-assisted synthesis is another green technique that has been successfully applied to the formation of isoxazole rings. elifesciences.orgpreprints.org Sonochemistry can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. elifesciences.orgpreprints.org This method has been used for various reactions, including multi-component reactions and cyclizations, often under milder conditions and with reduced solvent usage. elifesciences.orgpreprints.org

Solvent-free or "on-water" reactions are also gaining prominence. beilstein-journals.orgnih.govnih.gov The synthesis of 3,4,5-trisubstituted isoxazoles has been achieved in an aqueous medium under mild basic conditions, offering an environmentally benign alternative to traditional organic solvents. beilstein-journals.orgnih.gov Additionally, mechanochemical methods, such as ball-milling, provide a solvent-free route for 1,3-dipolar cycloadditions to produce isoxazoles. nih.gov

| Green Approach | Key Features | Example Application | Reference |

| Microwave Irradiation | Faster reaction rates, higher yields | Synthesis from chalcones | nih.goveurekaselect.com |

| Ultrasound Irradiation | Enhanced reaction efficiency, milder conditions | Multi-component reactions, cyclizations | elifesciences.orgpreprints.org |

| Aqueous Medium | Environmentally friendly solvent | Synthesis of 3,4,5-trisubstituted isoxazoles | beilstein-journals.orgnih.gov |

| Mechanochemistry (Ball-Milling) | Solvent-free, reduced waste | 1,3-Dipolar cycloaddition | nih.gov |

Regioselective Introduction of Thioether Substituents at Position 3

Once the isoxazole core is formed, the next critical step in the synthesis of 5-Methyl-3-(propylthio)isoxazole is the regioselective introduction of the propylthio group at the C-3 position. This requires methods that can specifically target this position for functionalization.

Thiolation Reactions for Propylthio Group Incorporation

The introduction of a thioether group, such as a propylthio group, onto the isoxazole ring can be achieved through thiolation reactions. While direct C-H thiolation of isoxazoles can be challenging, a more common approach involves the reaction of a suitably functionalized isoxazole precursor with a propylthiolating agent.

For example, if a leaving group, such as a halogen, is present at the 3-position of the isoxazole ring, a nucleophilic substitution reaction with propanethiol or its corresponding thiolate can be employed. The reactivity of the C-3 position of the isoxazole ring towards nucleophilic attack is a key factor in this transformation.

Synthetic Pathways for Selective Substitution at Isoxazole C-3

Achieving regioselective substitution at the C-3 position of the isoxazole ring is crucial for the synthesis of the target compound. The inherent reactivity of the isoxazole ring plays a significant role in determining the site of functionalization. The C-3 and C-5 positions of the isoxazole ring are susceptible to attack by nucleophiles, and selective functionalization can be achieved by controlling the reaction conditions and the nature of the electrophile or nucleophile. scripps.edu

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the regioselective functionalization of halogenated heterocycles, including isoxazoles. rsc.org For instance, a 3-halo-5-methylisoxazole could be coupled with a propylthio-containing organometallic reagent under palladium catalysis to introduce the desired substituent.

Direct C-H functionalization is another attractive strategy that avoids the need for pre-functionalized starting materials. While less common for isoxazoles compared to other heterocycles, research in this area is ongoing.

A study on the synthesis of 3-substituted 5-methylthio-isoxazoles for anthelmintic activity suggests that such compounds can be synthesized, although the specific methods for introducing the thioether group at the 5-position were the focus. nih.gov However, the principles could potentially be adapted for substitution at the 3-position.

| Method | Description | Potential Application | Reference |

| Nucleophilic Substitution | Reaction of a 3-halo-5-methylisoxazole with propanethiolate. | Direct introduction of the propylthio group. | |

| Palladium-Catalyzed Cross-Coupling | Coupling of a 3-halo-5-methylisoxazole with a propylthio-organometallic reagent. | Controlled and regioselective installation of the propylthio group. | rsc.org |

Strategies for Methyl Group Introduction at Position 5

The placement of the methyl group at the C5 position of the isoxazole ring is a critical step determined by the choice of starting materials. The synthetic strategy is designed around precursors that inherently contain the required methyl-donating fragment.

A primary strategy involves the cyclization of a β-dicarbonyl compound or its synthetic equivalent with hydroxylamine. To ensure the methyl group is positioned at C5, the dicarbonyl precursor must be a derivative of acetylacetone (B45752) or a compound that reacts to form a similar structure. For example, the reaction between dimethyl oxalate and acetone produces methyl acetylacetonate, which upon cyclization with a hydroxylamine salt, directly yields a 5-methylisoxazole (B1293550) derivative. google.com This method provides excellent regioselectivity for the position of the methyl group.

Another fundamental strategy is the use of a methyl-substituted alkyne in a 1,3-dipolar cycloaddition reaction. When constructing the isoxazole ring from a nitrile oxide and an alkyne, using propyne (B1212725) (CH₃C≡CH) as the alkyne component will directly incorporate the methyl group at the 5-position of the resulting isoxazole ring. The regiochemistry of this cycloaddition is a key consideration, but it is a direct method for installing the C5-methyl group. nih.gov

Furthermore, the synthesis of 3-amino-5-methylisoxazole (B124983) can be achieved by starting with ethyl acetate and acetonitrile, which react to form acetoacetonitrile. google.com This intermediate is then converted to a hydrazone and subsequently cyclized with hydroxylamine under basic conditions to yield the 5-methylated isoxazole core. google.com In all these methods, the methyl group's origin is a simple, readily available starting material, making these routes efficient and practical.

Purification and Isolation Techniques in Synthetic Procedures

The purification and isolation of this compound and its synthetic intermediates are crucial for obtaining a product of high purity. The choice of technique depends on the physical state of the compound (solid or oil) and the nature of the impurities.

Column Chromatography: This is one of the most widely used purification techniques for isoxazole derivatives. mdpi.com Silica (B1680970) gel is the standard stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents. Common solvent systems include hexane-ethyl acetate, petroleum ether-ethyl acetate mdpi.com, or hexane-dichloromethane mdpi.com. Flash chromatography, a variation that uses pressure to speed up the process, is also frequently employed for efficient separation. acs.org

Filtration: In cases where the desired product precipitates from the reaction mixture as a clean solid, simple suction filtration can be an effective and efficient method of isolation, sometimes eliminating the need for further purification steps like chromatography or recrystallization. nih.gov The collected solid is typically washed with a cold solvent to remove residual soluble impurities.

Extraction: Before final purification, a standard work-up procedure involving liquid-liquid extraction is almost always performed. The reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate. acs.orgnih.gov This step serves to separate the organic product from inorganic salts and other water-soluble materials. The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield the crude product.

Recrystallization: For solid compounds, recrystallization is a powerful purification technique to obtain highly pure crystalline material. While some modern synthetic methods aim to avoid this step nih.gov, it remains a valuable and standard procedure in organic synthesis.

Table 2: Common Purification Techniques for Isoxazole Synthesis

| Technique | Description | Application | Reference |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | General purification of crude products (oils and solids). | mdpi.com, mdpi.com |

| Flash Chromatography | A rapid form of column chromatography using pressure. | Faster and more efficient separation compared to gravity chromatography. | acs.org |

| Suction Filtration | Isolation of a solid product from a liquid mixture using a vacuum. | Used when the product precipitates in high purity from the reaction solvent. | nih.gov |

| Liquid-Liquid Extraction | Partitioning of compounds between two immiscible liquid phases. | Standard work-up step to separate the product from the aqueous phase. | nih.gov, acs.org |

Chemical Reactivity and Transformation Pathways of 5 Methyl 3 Propylthio Isoxazole

Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring is an aromatic heterocycle containing both nitrogen and oxygen atoms, which dictates its reactivity towards electrophiles and nucleophiles. Its aromatic character allows for substitution reactions, while the weak N-O bond makes it susceptible to ring-opening.

Electrophilic Aromatic Substitution Patterns

The isoxazole ring can undergo electrophilic aromatic substitution. Due to the electronic nature of the heteroatoms, these reactions are generally directed to the C-4 position. Analysis of the resonance structures of the reaction intermediate (a sigma complex or arenium ion) shows that attack at the C-4 position results in a more stable carbocation compared to attack at the C-3 or C-5 positions. reddit.com The positive charge in the C-4 substitution intermediate is delocalized without being placed on the electronegative oxygen or adjacent to the electron-deficient nitrogen, which would be highly destabilizing. reddit.com

Common electrophilic substitution reactions applicable to aromatic systems, such as nitration and sulfonation, are expected to follow this pattern. masterorganicchemistry.com The reaction involves the generation of a strong electrophile, which then attacks the pi-electron system of the isoxazole ring. masterorganicchemistry.comlibretexts.org

| Reaction | Reagents | Electrophile | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | 4-Nitro-5-methyl-3-(propylthio)isoxazole |

| Sulfonation | SO₃ / H₂SO₄ | HSO₃⁺ or SO₃ | 5-Methyl-3-(propylthio)isoxazole-4-sulfonic acid |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / FeCl₃ | Br⁺ or Cl⁺ | 4-Bromo-5-methyl-3-(propylthio)isoxazole or 4-Chloro-5-methyl-3-(propylthio)isoxazole |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | R⁺ (Carbocation) | 4-Alkyl-5-methyl-3-(propylthio)isoxazole |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ (Acylium ion) | (5-Methyl-3-(propylthio)isoxazol-4-yl)ketone |

Nucleophilic Attack and Ring-Opening Reactions

The isoxazole ring is susceptible to nucleophilic attack, often leading to the cleavage of the weak N-O bond and subsequent ring-opening. researchgate.net This reactivity is a key feature of the isoxazole system, providing pathways to various acyclic compounds.

Reductive cleavage is a common method for isoxazole ring-opening. For instance, catalytic hydrogenation (e.g., using H₂ over a Palladium catalyst) can cleave the N-O bond. mdpi.com This process can lead to the formation of β-enaminones, which are versatile synthetic intermediates. mdpi.com In the case of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, hydrogenation over palladium on carbon resulted in a domino reaction involving deoxygenation and N-O bond opening to yield an enaminonic compound. mdpi.com

The ring can also be opened under other conditions. For example, treatment of certain isoxazoles with an electrophilic fluorinating agent has been shown to induce a ring-opening fluorination, yielding α-fluorocyano ketones. researchgate.net The reaction is believed to proceed through electrophilic fluorination followed by deprotonation and N-O bond cleavage. researchgate.net Nucleophilic reagents can attack the isoxazole ring, initiating a cascade of reactions that result in ring transformation or cleavage. youtube.com These reactions are fundamental in using isoxazoles as building blocks for more complex molecules. researchgate.net

Transformations Involving the Propylthio Moiety

The propylthio group (-S-CH₂CH₂CH₃) attached at the C-3 position of the isoxazole ring is a thioether. This functional group has its own distinct reactivity, primarily centered around the sulfur atom.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the propylthio group is readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. This stepwise oxidation allows for the fine-tuning of the electronic and steric properties of the molecule. The reaction typically employs controlled amounts of an oxidizing agent.

Formation of Sulfoxide: Using one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), converts the thioether to a sulfoxide: 5-Methyl-3-(propylsulfinyl)isoxazole.

Formation of Sulfone: The use of a stronger oxidizing agent or excess of the oxidant will further oxidize the sulfoxide to a sulfone: 5-Methyl-3-(propylsulfonyl)isoxazole.

| Starting Material | Oxidizing Conditions | Product Name | Product Structure |

|---|---|---|---|

| This compound | 1 eq. H₂O₂ or m-CPBA | 5-Methyl-3-(propylsulfinyl)isoxazole (Sulfoxide) | Isoxazole-S(=O)-C₃H₇ |

| This compound or the corresponding sulfoxide | Excess H₂O₂ or KMnO₄ | 5-Methyl-3-(propylsulfonyl)isoxazole (Sulfone) | Isoxazole-S(=O)₂-C₃H₇ |

Reductive Pathways of the Thioether Group

The thioether linkage is generally stable to many reducing agents. However, under certain harsh conditions, reductive cleavage of the carbon-sulfur bond can occur. Reagents like lithium aluminum hydride (LiAlH₄) have been used to reduce certain thioethers to thiols. nih.gov Raney nickel is also known for its ability to desulfurize thioethers, which would lead to the formation of 5-methylisoxazole (B1293550). It is important to note that these reductive conditions could also simultaneously induce the ring-opening of the isoxazole moiety. mdpi.com

Substitution Reactions at the Sulfur Atom

The sulfur atom of the thioether is nucleophilic and can react with electrophiles. A common reaction is the formation of a sulfonium (B1226848) salt upon treatment with an alkyl halide (e.g., methyl iodide). This reaction converts the neutral thioether into a positively charged sulfonium ion.

Formation of Sulfonium Salt: this compound + CH₃I → [5-Methyl-3-(methylpropylsulfonium)isoxazole]⁺I⁻

The resulting sulfonium salt is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions at the sulfur atom or adjacent carbons, although this is less common for aryl thioethers. Various aryl alcohols can be converted into thioether products through copper-catalyzed reactions, highlighting the diverse synthetic routes involving thioether functionalities. nih.govrsc.org

Reactivity of the Methyl Group at Position 5

The methyl group at the C-5 position of the isoxazole ring can participate in various chemical transformations, often requiring activation by adjacent functional groups or specific reaction conditions. While direct studies on this compound are not extensively documented, the reactivity can be inferred from related 5-methylisoxazole derivatives.

One notable reaction is the bioactivation of 4-amino-5-methyl-isoxazole derivatives. In these systems, the methyl group can be converted into a reactive enimine intermediate. nih.gov This bioactivation highlights the potential for the C-5 methyl group to be a site of metabolic activity and subsequent adduction with biological nucleophiles like glutathione (B108866). nih.gov This reactivity pattern underscores the importance of the substituent at the C-4 position in modulating the reactivity of the C-5 methyl group.

Furthermore, the methyl group on the isoxazole ring can be a handle for further functionalization. For instance, the substitution pattern on the isoxazole ring, including the presence of a methyl group, can influence the electronic properties and lipophilicity of the molecule, which in turn affects its biological interactions. ontosight.ai

Table 1: Inferred Reactivity of the Methyl Group at Position 5

| Reaction Type | Reagents/Conditions | Product Type | Notes |

| Bioactivation | Cytochrome P450 enzymes | Enimine intermediate | Observed in 4-amino-5-methyl-isoxazole derivatives; leads to potential for glutathione adduction. nih.gov |

| Functionalization | Various | Derivatized isoxazoles | The methyl group can be a site for further chemical modification to alter biological activity. |

Rearrangement and Isomerization Processes

Isoxazole rings are known to undergo a variety of rearrangement and isomerization reactions, which are powerful tools for the synthesis of other heterocyclic systems. These transformations can be induced by heat, light, or chemical reagents.

Photochemical Rearrangements: Upon UV irradiation, isoxazoles can rearrange to form various isomers, most commonly oxazoles. nih.govacs.org This photoisomerization is a synthetically useful transformation that often proceeds through high-energy intermediates. For example, the photochemical rearrangement of trisubstituted isoxazoles has been utilized to generate highly reactive ketenimines in a continuous flow process. nih.gov These ketenimines can then be converted into other valuable heterocyclic structures like pyrazoles. nih.gov The efficiency of these photochemical reactions can be high, providing a scalable route to diverse molecular scaffolds. acs.org

Base-Promoted Rearrangements: Isoxazoles can also undergo rearrangements under basic conditions. A notable example is the Boulton–Katritzky rearrangement, which has been observed in isoxazolo[4,5-b]pyridine (B12869654) derivatives. beilstein-journals.org This rearrangement involves the recyclization of the isoxazole ring system to form a new heterocyclic structure. Another base-induced transformation is the isoxazole to benzisoxazole rearrangement, which can be part of a cascade reaction to form complex polycyclic products. acs.org The choice of base and solvent can be critical in directing the outcome of these reactions. rsc.org

Collision-Induced Dissociation Rearrangements: In the gas phase, such as in mass spectrometry experiments, isoxazole-containing molecules can exhibit unique rearrangements. For instance, metabolites of valdecoxib (B1682126), which contains a 5-methylisoxazole moiety, undergo a novel rearrangement upon collision-induced dissociation (CID). nih.gov This process involves a multi-step intramolecular reaction, leading to characteristic fragment ions. nih.gov

Table 2: Key Rearrangement and Isomerization Reactions of Isoxazoles

| Reaction Name | Conditions | Key Intermediates | Resulting Structures | Reference(s) |

| Photochemical Isoxazole-Oxazole Isomerization | UV light (200–330 nm) | Acyl azirine, nitrile ylide | Oxazoles | nih.govacs.org |

| Photochemical Rearrangement to Ketenimines | Continuous flow photochemistry | Biradical, azirine species | Ketenimines, Pyrazoles | nih.gov |

| Boulton–Katritzky Rearrangement | Base (e.g., K₂CO₃) in DMF | Not specified | 1,2,3-Triazoles | beilstein-journals.org |

| Isoxazole → Benzisoxazole Rearrangement | Base at elevated temperatures | Dianion | Benzisoxazoles, Polycycles | acs.org |

| Neber-type Rearrangement | Base (catalytic) | Azirine, nitrile ylide | Oxazoles | rsc.org |

Mechanistic Studies of Key Reactions

Understanding the mechanisms of isoxazole transformations is crucial for predicting reaction outcomes and designing new synthetic methodologies.

Mechanism of Photochemical Isoxazole-Oxazole Isomerization: The photochemical rearrangement of isoxazoles to oxazoles has been the subject of detailed mechanistic investigations. Theoretical studies on 3,5-dimethylisoxazole (B1293586) have explored several possible pathways. acs.orgnih.gov The currently accepted mechanism involves the initial homolytic cleavage of the weak N-O bond upon photoexcitation to a singlet excited state. nih.gov This is followed by the formation of a key acyl azirine intermediate. Subsequent rearrangement of the azirine can lead to the formation of a nitrile ylide, which then undergoes electrocyclization to yield the final oxazole (B20620) product. rsc.orgacs.org Computational studies suggest that this process may proceed through a conical intersection, which provides an efficient pathway for the transformation. acs.orgnih.gov

Mechanism of Base-Induced Rearrangements: The mechanism of base-induced rearrangements often involves the deprotonation of the isoxazole ring or a substituent, followed by a series of bond-breaking and bond-forming events. In the case of the isoxazole to oxazole rearrangement reported by Moody and coworkers, a Neber-type rearrangement is proposed. rsc.org This involves the formation of an azirine intermediate, which is in equilibrium with a nitrile ylide. The nitrile ylide then undergoes a 6π electrocyclic ring closure to form the oxazole. rsc.org For the isoxazole → benzisoxazole rearrangement, the proposed mechanism involves the formation of a dianion, which then undergoes rearrangement and subsequent cyclization. acs.org

Mechanism of Collision-Induced Dissociation: The novel rearrangement observed during the mass spectral analysis of valdecoxib metabolites has been proposed to occur via a two-step process. nih.gov The first step is an intramolecular SN2 reaction leading to a five-membered ring intermediate. This is followed by a second intramolecular rearrangement involving a four-membered ring, which culminates in the cleavage of the N-O bond of the isoxazole ring. nih.gov

Table 3: Mechanistic Pathways of Isoxazole Reactions

| Reaction | Proposed Mechanism | Key Steps | Reference(s) |

| Photochemical Isomerization | Ring contraction-ring expansion | N-O bond homolysis, formation of acyl azirine, formation of nitrile ylide, electrocyclization | nih.govrsc.orgacs.org |

| Base-Induced Isoxazole-Oxazole Rearrangement | Neber-type rearrangement | Formation of azirine, equilibrium with nitrile ylide, 6π electrocyclic ring closure | rsc.org |

| Collision-Induced Dissociation Rearrangement | Two-step intramolecular rearrangement | Intramolecular SN2 reaction, four-membered ring rearrangement, N-O bond cleavage | nih.gov |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 5-Methyl-3-(propylthio)isoxazole by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The propyl group would exhibit three signals: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and another triplet for the methylene group directly attached to the sulfur atom. The methyl group on the isoxazole (B147169) ring would appear as a sharp singlet, and the proton at the C4 position of the isoxazole ring would also produce a singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton. It is expected to show seven distinct signals, one for each carbon atom in the molecule, including the three carbons of the propyl chain, the methyl carbon, and the three carbons of the isoxazole ring (C3, C4, and C5). The chemical shifts of the isoxazole ring carbons are particularly indicative of the heterocyclic structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| CH₃ | Propyl | ~1.05 (triplet) | ~13.5 |

| CH₂ | Propyl | ~1.70 (sextet) | ~22.8 |

| S-CH₂ | Propyl | ~3.10 (triplet) | ~34.0 |

| C4-H | Isoxazole | ~6.10 (singlet) | ~102.0 |

| C5-CH₃ | Isoxazole | ~2.40 (singlet) | ~12.0 |

| C3 | Isoxazole | - | ~168.0 |

| C4 | Isoxazole | - | ~102.0 |

| C5 | Isoxazole | - | ~170.0 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show a clear correlation between the signals of the adjacent methylene and methyl groups within the propyl chain (S-CH₂-CH₂ -CH₃ and S-CH₂ -CH₂ -CH₃). sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. sdsu.edu It would be used to definitively assign each carbon signal to its attached proton(s). For example, the proton signal at ~3.10 ppm would correlate with the carbon signal at ~34.0 ppm, confirming the S-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are two or three bonds apart, which is essential for piecing together the molecular skeleton, especially around quaternary carbons. sdsu.edu Key expected correlations would include the C5-CH₃ protons showing a correlation to the C5 and C4 carbons of the isoxazole ring, and the S-CH₂ protons showing a correlation to the C3 carbon of the isoxazole ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the parent ion. nih.govnih.gov For this compound, with a molecular formula of C₇H₁₁NOS, the expected exact mass would be calculated and compared to the measured value to confirm the elemental composition.

Molecular Formula: C₇H₁₁NOS

Calculated Monoisotopic Mass: 157.0585 g/mol

The ability of HRMS to measure mass to several decimal places allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. researchgate.net

Electron Ionization (EI) or Collision-Induced Dissociation (CID) mass spectrometry reveals characteristic fragmentation patterns that serve as a fingerprint for the molecule's structure. researchgate.netmdpi.com The fragmentation of this compound is expected to proceed through several key pathways:

Alpha-cleavage: Loss of the propyl radical (•C₃H₇) from the parent ion.

Cleavage of the Sulfur-Carbon Bond: Fission of the bond between the sulfur and the propyl group or the sulfur and the isoxazole ring.

Ring Fragmentation: The isoxazole ring can undergo cleavage, leading to characteristic fragments resulting from the loss of species like CO, HCN, or acetonitrile (B52724) (CH₃CN), which is a common pathway for isoxazoles. nih.gov

Table 2: Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Possible Origin |

| 157 | [C₇H₁₁NOS]⁺• | Molecular Ion (M⁺•) |

| 114 | [M - C₃H₇]⁺ | Loss of the propyl radical |

| 84 | [C₄H₆N]⁺ | Cleavage of C-S and C-O bonds |

| 71 | [C₃H₅NO]⁺• | Fragmentation of the isoxazole ring |

| 43 | [C₃H₇]⁺ | Propyl cation |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, primarily Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared radiation. nist.gov For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretching | Alkyl (propyl, methyl) | 2850–3000 |

| C=N stretching | Isoxazole Ring | 1600–1650 |

| C=C stretching | Isoxazole Ring | 1550–1600 |

| N-O stretching | Isoxazole Ring | 1400–1450 |

| C-H bending | Alkyl (propyl, methyl) | 1375–1465 |

| C-S stretching | Thioether | 600–800 |

These absorption bands collectively provide strong evidence for the presence of the alkyl chains and the specific isoxazole heterocyclic ring system.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been published, studies on related isoxazole derivatives demonstrate the power of this technique.

For instance, the crystal structure analysis of [5-methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol revealed that the thiophene (B33073) and isoxazole rings are nearly coplanar. nih.gov It also detailed how intermolecular hydrogen bonds link molecules into a one-dimensional chain. nih.gov Similarly, the analysis of another isoxazole derivative confirmed its absolute configuration and showed that the isoxazole ring adopted an envelope conformation. nih.gov For this compound, X-ray crystallography would unequivocally determine the conformation of the propyl chain relative to the isoxazole ring and identify any significant intermolecular interactions, such as π-π stacking or C-H···S interactions, in the solid state.

Table 2: Example Crystal Structure Data for a Related Isoxazole Derivative ([5-methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol) nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.3672 (9) |

| b (Å) | 8.8534 (11) |

| c (Å) | 16.0632 (19) |

| V (ų) | 1047.7 (2) |

Note: This data illustrates the type of information obtained from an X-ray crystallography experiment.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like many isoxazole derivatives. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. For example, a stable isotope dilution method using GC-MS was developed for the quantitative analysis of 5(3)-methyl-3(5)-isoxazole propionic acid, a related compound, in biological samples. nih.gov This demonstrates the utility of GC-MS for accurately measuring isoxazole derivatives, a technique that could be readily adapted for this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of organic compounds. Various isoxazole derivatives have been successfully analyzed using reverse-phase (RP) HPLC methods. sielc.comsielc.com These methods typically employ a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like formic or phosphoric acid to ensure good peak shape. sielc.comsielc.com Chiral HPLC has also been used to separate enantiomers of isoxazoline (B3343090) intermediates, highlighting the technique's capability for stereoselective separations. nih.gov

Table 3: Examples of HPLC Conditions for Analysis of Isoxazole Derivatives

| Compound | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Isoxazole, 5-methyl- | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | MS-compatible | sielc.com |

| 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | MS-compatible | sielc.com |

For highly accurate and precise quantification, isotope dilution mass spectrometry is the gold standard. This technique involves adding a known amount of a stable, isotopically labeled version of the analyte to the sample to serve as an internal standard. A method developed for the determination of succinylacetone involved its conversion to 5(3)-methyl-3(5)-isoxazole propionic acid and the use of a synthesized ¹⁵N-labeled version of this isoxazole as the internal standard for analysis by GC-MS. nih.gov This approach corrects for variations in sample preparation and instrument response, enabling quantification at very low concentrations (nmol/L). nih.gov A similar strategy could be developed for this compound, which would involve the synthesis of a deuterated or ¹³C-labeled analog to serve as the internal standard for quantification by LC-MS or GC-MS.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and properties of a molecule. For a compound like this compound, these studies can reveal how electrons are distributed and how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy and shape of these orbitals are crucial for determining how a molecule will engage in chemical reactions.

For isoxazole derivatives, the distribution and energy of these frontier orbitals are influenced by the substituents attached to the ring. In this compound, the methyl group and the propylthio group will perturb the electronic environment of the isoxazole core. The HOMO is likely to have significant contributions from the electron-rich sulfur atom of the propylthio group and the isoxazole ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO will be distributed across the molecule, indicating the regions most likely to accept electrons in a reaction with a nucleophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound This table presents illustrative data based on general principles of computational chemistry for isoxazole systems, as specific experimental or calculated values for this compound are not readily available.

| Orbital | Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| HOMO | -8.5 | Sulfur (propylthio), N1, O2, C3, C5 |

| LUMO | -1.2 | C3, C4, C5, N1 |

| HOMO-LUMO Gap | 7.3 | - |

Analysis of Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is not uniform. Some atoms attract electrons more strongly than others, leading to a particular charge distribution and molecular electrostatic potential (MEP). The MEP map is a valuable tool that visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

In this compound, the electronegative oxygen and nitrogen atoms of the isoxazole ring would create regions of negative electrostatic potential, making them sites for interaction with electrophiles or positive ions. The sulfur atom in the propylthio group would also contribute to the local electronic properties. The hydrogen atoms of the methyl and propyl groups would exhibit positive potential. This analysis helps predict non-covalent interactions, such as hydrogen bonding, and the initial steps of a chemical reaction.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them. For this compound, the propylthio chain introduces conformational flexibility.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of a molecule's behavior over time. By simulating the movements of atoms and bonds based on classical mechanics, MD can explore the conformational landscape of the molecule, showing how it flexes and changes shape at a given temperature. These simulations reveal the preferred conformations in different environments and can help understand how the molecule's shape influences its interactions with other molecules, such as in a solvent or at a biological target site. The simulations track the trajectory of atoms over time, allowing for the calculation of average properties and the observation of conformational transitions.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Characterization

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). The transition state is a fleeting arrangement of atoms at the peak of the energy barrier for the reaction. Locating and characterizing the TS is a central goal in computational reaction mechanism studies. By calculating the structure and energy of the transition state for a potential reaction involving this compound, chemists can understand the feasibility and stereochemical outcome of the transformation.

Energetic Profiles of Chemical Transformations

An energetic profile, or reaction coordinate diagram, plots the change in potential energy as reactants are converted into products. This profile shows the relative energies of the reactants, transition states, any intermediates, and the final products. The height of the energy barrier from reactants to the transition state, known as the activation energy, determines the rate of the reaction. Computational methods can be used to calculate these energetic profiles for reactions involving this compound, such as its synthesis via cycloaddition or its subsequent functionalization. These profiles help to predict which reaction pathways are most favorable and under what conditions a reaction is likely to occur.

Computational and Theoretical Studies

Computational and theoretical chemistry have become indispensable tools in the study and development of novel chemical compounds. For isoxazole (B147169) derivatives, including 5-Methyl-3-(propylthio)isoxazole, these methods provide deep insights into molecular structure, properties, and potential biological activity, guiding experimental research and accelerating the discovery process.

Structure Activity Relationship Sar Studies and Molecular Recognition Principles

General Principles of SAR for Isoxazole (B147169) Scaffolds

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. beilstein-journals.orgnih.govijcrt.org Its key features include:

Rigid Framework: The planar and rigid nature of the isoxazole ring helps to orient its substituents in a defined three-dimensional space. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. mdpi.com

Electronic Properties: The isoxazole ring is an electron-rich aromatic system with distinct electronic properties. The nitrogen and oxygen atoms can participate in hydrogen bonding as acceptors, which are crucial interactions for anchoring a ligand to its biological target. nih.gov

Metabolic Stability: The isoxazole ring is generally stable to metabolic degradation, which can contribute to a favorable pharmacokinetic profile.

Impact of the Propylthio Group on Molecular Interactions and Selectivity

The propylthio group, a three-carbon alkyl chain linked via a sulfur atom, is attached to the 3-position of the isoxazole ring. While specific SAR studies on 3-propylthio-isoxazole are not extensively documented, the contribution of such a group can be inferred from the general principles of medicinal chemistry and studies on related structures.

Lipophilicity and Hydrophobic Interactions: The propyl portion of the group is a nonpolar, lipophilic chain. This feature allows it to fit into hydrophobic pockets within a protein's binding site. These hydrophobic interactions are a primary driving force for ligand-protein binding and can significantly contribute to the compound's affinity.

Flexibility: The single bonds within the propyl chain allow for conformational flexibility. This enables the group to adapt its shape to best fit the contours of a binding pocket, maximizing favorable interactions.

Sulfur Atom Interactions: The sulfur atom in the thioether linkage is a unique feature. It is larger and more polarizable than a carbon or oxygen atom. It can act as a weak hydrogen bond acceptor and participate in other non-covalent interactions, such as van der Waals forces, which can fine-tune the binding affinity and selectivity. Some studies on related heterocyclic systems have investigated 3-alkylthio derivatives for their pharmacological activities. researchgate.net

Modulation of Potency and Solubility: In a series of isoxazole-3-carboxamide (B1603040) TRPV1 antagonists, the nature of the chain attached to the isoxazole ring was found to be important for balancing potency and solubility. researchgate.net This suggests that the propylthio group in 5-Methyl-3-(propylthio)isoxazole likely plays a critical role in modulating these key drug-like properties.

Role of the Methyl Substituent in Modulating Structural Preferences

The methyl group at the 5-position of the isoxazole ring, while small, can have a profound impact on the molecule's biological activity, an effect often referred to as the "magic methyl" effect. nih.gov

Hydrophobic Interactions: Similar to the propyl group, the methyl group can occupy a small, specific hydrophobic pocket in the target protein. This interaction, if optimal, can increase binding affinity significantly. It has been suggested that a single methyl group fitting perfectly into a hydrophobic pocket can boost potency by a factor of ten. nih.gov

Conformational Control: The methyl group can act as a conformational lock, restricting the rotation of adjacent bonds. This can favor the adoption of a "bioactive conformation"—the specific shape the molecule must adopt to bind effectively to its target. By reducing conformational flexibility, the molecule spends more time in the correct orientation for binding. nih.gov

Metabolic Blocking: A strategically placed methyl group can block a site on the molecule that is susceptible to metabolic degradation by enzymes. This can increase the molecule's metabolic stability and prolong its duration of action in the body.

Improved Selectivity: In some cases, the addition of a methyl group has been shown to dramatically increase a molecule's selectivity for one biological target over another. nih.gov In studies of certain isoxazole derivatives, the 5-methyl-isoxazole ring was observed to be pushed toward a secondary binding pocket, creating ideal binding interactions with the target enzyme. ijcrt.org

Computational and Experimental Approaches to Ligand-Target Interactions

To understand how this compound might interact with a biological target, researchers employ a variety of computational and experimental techniques. These methods provide insights into the forces that govern molecular recognition.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov

Process: Using the 3D structures of the ligand and the protein, docking algorithms sample a large number of possible binding poses and score them based on their predicted binding affinity. Software such as Glide, Maestro, and MOE are commonly used for these simulations. nih.govacs.org

Insights: Docking studies can reveal key binding interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For example, a docking simulation might show the propylthio group of our compound fitting into a hydrophobic cleft and the isoxazole nitrogen forming a hydrogen bond with an amino acid residue in the protein's active site. nih.gov

Binding Affinity: The docking "score" provides an estimate of the binding free energy, helping to rank different compounds and predict their potency. This method has been widely applied to various isoxazole derivatives to rationalize their activity against targets like COX enzymes, CYP450, and protein kinases. beilstein-journals.orgnih.govnih.gov

| Isoxazole Derivative Series | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Isoxazole-carboxamides | COX-2 | Identified key hydrogen bonds and hydrophobic interactions in the active site. The 5-methyl-isoxazole ring was pushed toward a secondary binding pocket. | ijcrt.orgnih.gov |

| 3,5-diarylisoxazoles | S6K1 | Predicted the binding mode and calculated binding free energy (MM-GBSA) to explain anticancer activity. | nih.gov |

| bis(isoxazoles) | AMPA Receptor | Rationalized the modulator activity by simulating interactions with the dimeric ligand-binding domain. | mdpi.com |

When the 3D structure of the target is unknown, ligand-based methods like pharmacophore modeling are employed.

Concept: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. These features include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. nih.gov

Application: By analyzing a set of known active molecules, a pharmacophore model can be generated. This model then serves as a 3D query to search for new, structurally diverse compounds that match the required features. nih.gov For isoxazoline (B3343090) derivatives, a pharmacophore model might consist of two hydrogen bond donors and a hydrophobic aromatic feature. nih.gov This approach guides the rational design of new molecules, ensuring they contain the necessary elements for the desired biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoxazole Derivatives

QSAR is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov

3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR tools. They generate 3D contour maps around aligned molecules, visualizing where certain properties would be favorable or unfavorable for activity. mdpi.com

Contour Maps: These maps indicate regions where, for example, bulky groups (steric field), positively charged groups (electrostatic field), or hydrophobic groups would increase or decrease biological potency. This provides clear, visual guidance for designing more active compounds.

Predictive Models: QSAR studies on isoxazole derivatives have successfully generated models with strong predictive ability, as indicated by high correlation coefficients (r²) and cross-validated coefficients (q²). mdpi.com These models can then be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources.

| QSAR Model | Compound Series | q² (Cross-validated) | r² (Non-cross-validated) | Key Finding | Reference |

|---|---|---|---|---|---|

| CoMFA | Isoxazole FXR Agonists | 0.664 | 0.960 | Hydrophobicity at R2 and electronegativity at R3 are crucial for activity. | mdpi.com |

| CoMSIA | Isoxazole FXR Agonists | 0.706 | 0.969 | Confirmed the importance of hydrophobic and electrostatic fields for agonist activity. | mdpi.com |

| 3D-QSAR | Isoxazole Anti-tubulin Agents | Model met Golbraikh–Tropsha and Roy validation criteria. | Guided the design of seven new candidates with predicted high activity. | researchgate.net |

Advanced Applications in Chemical and Material Sciences

Utility as Synthetic Building Blocks and Intermediates in Organic Synthesis

The isoxazole (B147169) ring is more than just a component of a final active molecule; it is a highly versatile synthetic intermediate that can be transformed into a variety of other functional groups and molecular frameworks. researchgate.net This utility stems from the relative ease of the N-O bond cleavage under various conditions, which allows for the conversion of the heterocyclic ring into acyclic structures. wpmucdn.com This reactivity makes isoxazole derivatives, including substituted variants like 5-Methyl-3-(propylthio)isoxazole, valuable building blocks in organic synthesis. researchgate.netenamine.net

Isoxazole-containing compounds serve as precursors for a range of densely functionalized molecules. researchgate.net For instance, the isoxazole nucleus can be readily converted into key synthetic units such as β-hydroxy ketones, β-hydroxy nitriles, and α,β-unsaturated oximes. researchgate.net Reductive ring-cleavage of isoxazoles can also yield enaminones, which are important intermediates in the synthesis of various drugs. wpmucdn.com

Furthermore, specific isoxazole derivatives are designed as specialized building blocks. 5-amino-3-methyl-isoxazole-4-carboxylic acid, for example, is used as an unnatural β-amino acid in the solid-phase synthesis of mixed α/β-peptides. nih.gov The development of synthetic routes to functionalized isoxazoles, such as 5-(fluoroalkyl)isoxazole building blocks, further expands their application in creating complex molecules for medicinal and material science research. enamine.net

Table 1: Synthetic Transformations of Isoxazole Intermediates

| Isoxazole Precursor | Reaction Type | Resulting Product(s) | Reference(s) |

|---|---|---|---|

| General Isoxazole Derivative | Ring Opening | β-Hydroxy Ketones, β-Hydroxy Nitriles | researchgate.net |

| General Isoxazole Derivative | Reductive Ring Cleavage | Enaminones | wpmucdn.com |

| 4-Methyleneisoxazol-3-ones | Michael Addition/Reduction | 5-Aminopyrrole-3-carboxylates | researchgate.net |

| 5-Amino-3-methyl-isoxazole-4-carboxylic acid | Peptide Synthesis | α/β-Mixed Peptides | nih.gov |

| Isoxazol-5(4H)-ones | Intermediate | Other Heterocyclic Compounds | researchgate.net |

Potential in Material Science and Optoelectronic Devices

The application of isoxazole derivatives extends into material science, where their electronic and optical properties are harnessed for the development of advanced materials and devices. researchgate.net The isoxazole ring system has been incorporated into molecules designed for use as filter dyes, in photonic devices, and as high-energy materials. researchgate.netresearchgate.net

Certain isoxazole derivatives exhibit photochromic behavior, meaning they can undergo reversible changes in their chemical structure and color upon exposure to light. researchgate.net This property is linked to photoisomerization and photocycloaddition reactions that the isoxazole ring can undergo. researchgate.net These characteristics are highly sought after for applications in optical data storage, molecular switches, and smart materials. The inherent fluorescence of some isoxazole-containing compounds also makes them candidates for use in dye-sensitized solar cells and as luminescent probes. researchgate.net

The electrochemical properties of the isoxazole ring have been explored for sensing applications. derpharmachemica.com Isoxazole derivatives can be electrochemically active, and this activity can be modulated by the presence of specific analytes. derpharmachemica.com For example, isoxazole-based compounds have been investigated as electrochemical probes for the detection of metal ions, such as Cu²⁺. researchgate.net The synthesis of novel isoxazole derivatives is often studied using electrochemical methods like cyclic voltammetry to understand their redox behavior. derpharmachemica.com This understanding is crucial for designing sensitive and selective electrochemical sensors. derpharmachemica.com The development of electrochemical synthesis methods for isoxazoles and related heterocycles further facilitates the creation of new materials for these applications. researchgate.netnih.govresearchgate.net

Agrochemical Research Applications of Isoxazole Derivatives

The isoxazole moiety is a key structural feature in a number of commercially successful and experimental agrochemicals. researchgate.net Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, leading to their development as insecticides, acaricides, and herbicides. researchgate.netresearchgate.net

Isoxazole and its close structural relative, isoxazoline (B3343090), are prominent in the field of insecticides and acaricides. researchgate.netacs.org These compounds often exhibit high efficacy against a range of agricultural pests, including those that have developed resistance to other classes of pesticides. acs.orgnih.gov

Research has shown that isoxazole derivatives are effective against various pests. For example, they have been used to manage the adzuki bean weevil (Callosobruchus chinensis) and have shown acaricidal activity against the carmine (B74029) spider mite (Tetranychus cinnabarinus). researchgate.netacs.org A study on 3-substituted 5-methylthio-isoxazoles, a class of compounds structurally related to this compound, demonstrated anthelmintic activity against parasitic nematodes like Ancylostoma ceylanicum and Nematospiroides dubius. nih.gov

More recent research has focused on isoxazoline derivatives, which have shown potent insecticidal and acaricidal properties. These compounds often act as antagonists of the GABA (gamma-aminobutyric acid) receptor in insects. nih.gov

Table 2: Insecticidal and Acaricidal Activity of Selected Isoxazole/Isoxazoline Derivatives

| Compound Class/Derivative | Target Pest | Activity Noted | Reference(s) |

|---|---|---|---|

| General Isoxazole Derivative | Callosobruchus chinensis | Insecticidal | researchgate.net |

| General Isoxazole Derivative | Tetranychus cinnabarinus | Acaricidal | researchgate.netacs.org |

| 3-Substituted 5-methylthio-isoxazoles | Ancylostoma ceylanicum, Nematospiroides dubius | Anthelmintic | nih.gov |

| Isoxazoline Derivative (L17) | Spodoptera frugiperda (Fall Armyworm) | LC₅₀ = 0.489 mg/L | nih.gov |

| Isoxazoline Derivatives (I-4, II-9, II-13) | Diamondback Moth | LC₅₀ = 0.00008–0.00036 mg/L | acs.org |

Isoxazole derivatives are also significant in the development of herbicides for weed control in major crops like corn and sugarcane. nih.govgoogle.com The most well-documented mechanism of action for isoxazole herbicides involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov

A prime example is the herbicide isoxaflutole. nih.gov In the plant and soil, isoxaflutole's isoxazole ring undergoes opening to form a diketonitrile derivative. nih.gov This active metabolite is the actual inhibitor of the HPPD enzyme. nih.gov The inhibition of HPPD disrupts the synthesis of plastoquinone, which is essential for carotenoid biosynthesis. The lack of carotenoids leads to the photo-destruction of chlorophyll, resulting in the characteristic bleaching symptoms observed in susceptible weeds. nih.gov

Research has also demonstrated the herbicidal efficacy of other isoxazole derivatives against various weeds. For instance, certain synthesized isoxazoles have shown significant control of barnyard grass (Echinochloa crus-galli), a problematic weed in rice cultivation. researchgate.net

Table 3: Herbicidal Activity of Selected Isoxazole Derivatives

| Compound/Derivative | Target Weed | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Isoxaflutole | Broadleaf and grass weeds | HPPD Inhibition (via diketonitrile metabolite) | nih.gov |

| 5-(3-Fluoro-2-hydroxylphenyl) isoxazole | Echinochloa crus-galli (Barnyard grass) | Weed Control Index (WCI) = 53.9% | researchgate.net |

| 2-Cyanoacrylates containing isoxazole | General weeds | Herbicidal activity noted | researchgate.net |

Fungicidal Activity in Non-Plant Systems

The isoxazole scaffold is a key component in a variety of compounds exhibiting potent antifungal properties against a range of pathogenic fungi. scielo.brresearchgate.netbiolmolchem.com While direct studies on the fungicidal activity of this compound are not extensively documented, research on analogous structures provides strong evidence for its potential in this area. The structural features of this compound, namely the 5-methylisoxazole (B1293550) core and the lipophilic propylthio group, are consistent with features known to contribute to antifungal efficacy.

A study on trisubstituted isoxazoles identified a compound, MMV688766, with broad-spectrum fungicidal activity against drug-resistant fungal pathogens, including Candida auris. nih.gov The mechanism of action for this class of isoxazoles was found to be the disruption of lipid homeostasis, a novel target in antifungal therapy. nih.gov This suggests that other isoxazoles, potentially including this compound, may exert their antifungal effects through a similar mechanism.

Furthermore, a series of 4-arylidene-3-methylisoxazol-5(4H)-ones demonstrated moderate antifungal activity against Candida tropicalis. scielo.br Notably, the study highlighted that increased lipophilicity of the isoxazole derivatives correlated with enhanced antifungal action, as it facilitates the internalization of the compound through the fungal cell wall and plasma membrane. scielo.br The propylthio group in this compound would contribute to its lipophilicity, suggesting a potential for good fungal cell penetration and subsequent activity.

Research on ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates has also shown significant fungicidal activity against various fungi, including Fusarium graminearum, Thanatephorus cucumeris, and Botrytis cinerea. researchgate.net This further supports the importance of the 5-methylisoxazole moiety as a core structure for the development of effective antifungal agents. The fungicidal activity of these related compounds suggests that this compound is a promising candidate for further investigation as a fungicide in non-plant systems, such as in the context of human or animal mycoses, or for the preservation of materials.

Table 1: Fungicidal Activity of Selected Isoxazole Derivatives

| Compound/Derivative Class | Fungal Species | Activity | Reference |

|---|---|---|---|

| Trisubstituted isoxazole MMV688766 | Candida auris and other fungal pathogens | Potent fungicidal activity | nih.gov |

| 4-Arylidene-3-methylisoxazol-5(4H)-ones | Candida tropicalis | Moderate growth inhibition | scielo.br |

| Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | Fusarium graminearum, Thanatephorus cucumeris, Botrytis cinerea | 32-58% inhibition at 100 mg/L | researchgate.net |

| Naphthalene and chlorophenyl isoxazole substitutes | Bacteria and fungi | Higher effectiveness | edu.krd |

Development of Novel Analytical Probes and Reagents

The isoxazole ring and its precursors are valuable synthons in organic chemistry, and their reactivity can be harnessed for the development of novel analytical probes and reagents. While the direct application of this compound as an analytical tool has not been reported, its chemical structure suggests several potential avenues for such development.

One area of potential is in the creation of fluorescent probes. For instance, stable aromatic nitrile oxides, which are precursors in the synthesis of isoxazoles via 1,3-dipolar cycloaddition, have been utilized to create fluorescent probes. edu.krd The synthesis of this compound itself proceeds through such intermediates, indicating that the underlying chemistry could be adapted for the development of fluorescent labeling agents.

Furthermore, the isoxazole ring can undergo various chemical transformations that could be exploited in an analytical context. For example, the reductive opening of the isoxazole ring is a known reaction that can yield β-enamino-ketoesters. mdpi.com This transformation could be triggered by a specific analyte, leading to a detectable change in the molecule's properties, such as its fluorescence or color. The reactivity of the methyleneisoxazole group, which has been shown to act as a benzyl-like group in hydrogenolysis reactions, also presents opportunities for designing cleavable linkers or probes that respond to reductive environments. mdpi.com

The propylthio substituent on the isoxazole ring offers another handle for chemical modification. The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and reactivity of the molecule. This transformation could be the basis for a chemoselective sensor for oxidizing agents. Conversely, the thioether linkage could be part of a ligand designed to chelate specific metal ions, with the isoxazole ring serving as a signaling component.

Future Directions and Emerging Research Avenues

Sustainable and Catalyst-Free Synthetic Methodologies

The future of chemical synthesis lies in the development of environmentally benign and efficient processes. For 5-Methyl-3-(propylthio)isoxazole , moving beyond traditional synthetic routes is paramount.

Current trends in isoxazole (B147169) synthesis focus on green chemistry principles. nih.gov One promising avenue is the use of multicomponent reactions (MCRs) in eco-friendly solvents like water or glycerol. nih.govnih.govrsc.org These reactions, which combine multiple starting materials in a single step, offer high atom economy and reduce waste. For instance, a greener protocol for synthesizing 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones has been developed using an agro-waste-based solvent medium. nih.gov Such methodologies could be adapted for the synthesis of This compound , potentially from simple precursors like a propylthio-containing β-diketone, hydroxylamine (B1172632), and a methyl source.

Furthermore, catalyst-free synthetic routes are gaining significant traction. nih.govrsc.org These methods circumvent the use of often expensive and toxic metal catalysts, simplifying purification and reducing environmental impact. nih.gov Research into solvent-free reaction conditions, potentially aided by microwave or ultrasound irradiation, could also lead to more efficient and sustainable pathways to produce This compound . nih.govias.ac.in An efficient, solvent-free procedure for the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using recyclable nano-titania as a solid support highlights the potential of such approaches. ias.ac.in

| Synthetic Approach | Potential Advantages for this compound | Key Research Focus |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures. | Development of novel MCRs using propylthio-containing precursors in green solvents. |

| Catalyst-Free Synthesis | Avoids toxic metals, simplifies purification, lowers cost. | Exploration of reaction conditions (e.g., temperature, pressure) that promote spontaneous cyclization. |

| Solvent-Free/Alternative Energy | Reduced solvent use, potentially faster reaction times, energy efficiency. | Investigation of microwave- and ultrasound-assisted synthesis to drive the formation of the isoxazole ring. |

Exploration of Novel Reactivity Pathways for Diversification

The isoxazole ring is a versatile scaffold that can undergo a variety of chemical transformations, allowing for the creation of diverse molecular architectures.

A key area of future research for This compound will be the exploration of its ring-opening reactivity. The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, including photolysis or transfer hydrogenation, to yield different heterocyclic systems or open-chain compounds. wikipedia.orgnih.govdigitellinc.com This could transform the isoxazole into other valuable scaffolds, such as enaminones, which are important synthetic intermediates. mdpi.com

Furthermore, the functionalization of the core structure at various positions opens up avenues for creating a library of derivatives. For example, electrophilic substitution reactions could be explored to introduce additional functional groups onto the isoxazole ring, while oxidation of the propylthio group to a sulfoxide (B87167) or sulfone could modulate the electronic properties and biological activity of the molecule. The development of regioselective reactions will be crucial to control the outcome of these transformations. mdpi.com

Integration of Machine Learning and AI in Isoxazole Design

The synergy between artificial intelligence (AI) and chemistry is revolutionizing how molecules are designed and synthesized. For This compound , AI and machine learning (ML) can accelerate the discovery of new derivatives with desired properties.

Machine learning models can be trained on large datasets of known isoxazole compounds to predict various properties, such as biological activity, toxicity, and physicochemical characteristics. chemrxiv.orgresearchgate.net This can help in silico screening of virtual libraries of This compound analogs, prioritizing the most promising candidates for synthesis and testing. octant.bio Generative models, including generative adversarial networks (GANs), can even design novel isoxazole structures with optimized properties from scratch. eurekalert.org

In the realm of synthesis, AI can assist in retrosynthetic analysis, proposing novel and efficient synthetic routes. chemrxiv.org By analyzing vast amounts of reaction data, machine learning algorithms can also predict the optimal conditions for a given transformation, reducing the time and resources spent on empirical optimization. nih.gov

| AI/ML Application | Potential Impact on this compound Research |

| Predictive Modeling | In silico screening of derivatives for biological activity and ADMET properties. |

| Generative Design | Creation of novel isoxazole structures with enhanced therapeutic potential. |

| Retrosynthesis & Optimization | Design of efficient and sustainable synthetic routes. |

Expanding Applications in Specialized Chemical Fields

While the primary focus for many isoxazole derivatives is in medicine, their unique properties also make them attractive for applications in materials science and agrochemicals.

In materials science, isoxazole-containing polymers and dyes are being investigated. The rigid, planar structure of the isoxazole ring can be exploited to create materials with interesting optical and electronic properties. Research into the polymerization of functionalized This compound monomers could lead to new classes of polymers with tailored characteristics.

In the field of agrochemicals, many pesticides and herbicides contain heterocyclic scaffolds. researchgate.net The biological activity of isoxazole derivatives against various pests and weeds is an area ripe for exploration. Screening This compound and its analogs for herbicidal, fungicidal, or insecticidal properties could uncover new applications in agriculture.

Development of Advanced Bio-Inspired Isoxazole Constructs

Nature provides a vast inspiration for the design of novel bioactive molecules. The integration of the This compound scaffold into bio-inspired constructs is a promising avenue for future research.

One exciting area is the creation of hybrids with natural products. mdpi.com By chemically linking This compound to known bioactive natural products, it may be possible to create new molecules with enhanced potency or novel mechanisms of action. espublisher.com For instance, isoxazole-curcumin hybrids have shown promising anticancer activity. espublisher.com

Another innovative approach is the use of isoxazole derivatives as unnatural amino acids in peptide synthesis. nih.govnih.govnih.govmdpi.com Incorporating This compound , suitably functionalized with amino and carboxylic acid groups, into peptides could lead to peptidomimetics with improved stability and biological activity. nih.govumw.edu.pl These bio-hybrid molecules could have applications in drug discovery and biotechnology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.